molecular formula C11H13NO6 B2674863 Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate CAS No. 851901-01-4

Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate

Cat. No.: B2674863
CAS No.: 851901-01-4
M. Wt: 255.226
InChI Key: NQIZIOGKLJAGSU-UHFFFAOYSA-N
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Description

Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate is a chemical compound with the molecular formula C11H13NO6. It is a derivative of N-acylglycine and is known for its unique structure, which includes a benzoyl group substituted with two hydroxyl groups at positions 2 and 3, an amino group, and a hydroxypropanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate typically involves the esterification of 2,3-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the coupling of the resulting methyl ester with an amino acid derivative under appropriate conditions. The reaction conditions often include the use of dehydrating agents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and coupling reactions using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzoyl ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioesters.

Scientific Research Applications

Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit oxidative stress, and affect cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dihydroxybenzoate: Similar structure but lacks the amino and hydroxypropanoate groups.

    N-acylglycine derivatives: Share the N-acylglycine core but differ in the substituents on the benzoyl ring and ester group.

Uniqueness

Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-18-11(17)7(5-13)12-10(16)6-3-2-4-8(14)9(6)15/h2-4,7,13-15H,5H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIZIOGKLJAGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)C1=C(C(=CC=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346192
Record name Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851901-01-4
Record name Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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